4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
Properties
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDTUXBXJIUSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699309 | |
| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-22-8 | |
| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzonitrile moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 219.09 g/mol. The presence of the boron atom in the dioxaborolane enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boron-containing compounds are known for their ability to inhibit specific enzymes. This compound may exhibit inhibitory effects on proteases and other enzymes involved in disease processes .
- Receptor Modulation : There is evidence suggesting that compounds with similar structures can modulate receptor activity, including those involved in cancer pathways. The potential for selective estrogen receptor modulation (SERM) has been noted in related compounds .
- Antioxidant Activity : Some studies indicate that boron compounds possess antioxidant properties, which could play a role in reducing oxidative stress in cells .
Biological Studies and Case Reports
Recent research has highlighted the biological effects of this compound through various experimental models:
- Cell Culture Studies :
- Animal Models :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
1.1 Borylation Reactions
One of the primary applications of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is in borylation reactions. Borylation is a process where a boron atom is introduced into an organic molecule. This compound can serve as a boron source in the functionalization of various substrates:
- Aromatic Borylation : The compound can facilitate the borylation of aromatic compounds under mild conditions using palladium catalysts. This reaction is pivotal for synthesizing organoboron compounds that are valuable intermediates in pharmaceutical and agrochemical industries.
1.2 Synthesis of Boronic Acids
The compound can also be utilized to synthesize boronic acids through hydrolysis or transesterification reactions. Boronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds in organic synthesis.
Materials Science
2.1 OLEDs and Photovoltaics
Due to its electronic properties, this compound has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):
- Charge Transport Materials : The compound can be incorporated into the design of charge transport layers in OLEDs. Its ability to facilitate electron mobility makes it suitable for enhancing device efficiency.
- Light Absorption : The presence of the dioxaborolane group allows for fine-tuning of the optical properties, making it a candidate for light-harvesting applications in OPVs.
Case Study 1: Borylation of Aromatic Compounds
A recent study demonstrated the effectiveness of using this compound for the borylation of various aromatic substrates. The study highlighted the selectivity and yield improvements achieved through optimized reaction conditions using this compound as a borylating agent.
Case Study 2: Application in OLEDs
Research on OLED technology has identified this compound as a promising material for use in charge transport layers. Devices incorporating this compound showed enhanced efficiency and stability compared to traditional materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1116093-68-5)
- Structure : Methyl group at the 5-position, boronate at the 2-position.
- Key Differences : The shifted methyl group alters steric hindrance and electronic effects. This compound may exhibit lower reactivity in ortho-substituted coupling reactions compared to the 4-methyl derivative due to increased steric bulk near the boronate group .
- Applications : Used in synthesizing meta-substituted biaryls for drug intermediates.
Key Differences: The para-substituted boronate facilitates higher reactivity in Suzuki couplings due to reduced steric hindrance. However, the absence of the methyl group reduces lipophilicity, impacting solubility in organic solvents . Applications: Common in synthesizing symmetrical biaryls for organic electronics .
Halogen-Substituted Analogues
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1218790-13-6)
- Structure : Chloro and fluoro substituents at positions 2 and 4, respectively.
- Key Differences : Halogen atoms introduce electron-withdrawing effects, enhancing the electrophilicity of the boronate group. This compound is particularly useful in coupling reactions requiring electron-deficient aryl partners .
- Applications : Intermediate in agrochemicals and fluorinated pharmaceuticals.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 870238-67-8)
- Structure : Fluorine at the 2-position, boronate at the 4-position.
- Key Differences : Fluorine’s electronegativity stabilizes the boronate group, improving shelf life. The para-boronate configuration ensures high coupling efficiency in polar solvents .
Complex Derivatives with Additional Functional Groups
4-(1-(3-Acetyl-4-fluorophenyl)-2-(dioxaborolan-2-yl)ethyl)benzonitrile (CAS: Not listed) Structure: Acetyl and fluorophenyl groups on an ethyl backbone. Key Differences: The extended substituents introduce conformational rigidity, making this compound suitable for asymmetric catalysis. However, steric hindrance may reduce coupling yields compared to simpler analogues . Applications: Potential use in chiral ligand synthesis for transition-metal catalysts.
2-((4-(Dioxaborolan-2-yl)phenoxy)methyl)benzonitrile (CAS: Not listed) Structure: Ether-linked phenoxy group. Key Differences: The ether linkage enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). This derivative is ideal for synthesizing polymeric materials or dendrimers .
Comparative Data Table
Preparation Methods
Transition Metal-Catalyzed Borylation of Aryl Halides
- Procedure: Aryl bromides or iodides bearing the methyl and nitrile substituents are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Typically 1,4-dioxane or tetrahydrofuran (THF).
- Conditions: Heating at 80–100°C for several hours.
- Outcome: High yields of the boronate ester with purity >98% as confirmed by gas chromatography.
This method is well-established for synthesizing arylboronic esters with good functional group tolerance, including nitriles and methyl groups on the aromatic ring.
Direct Borylation of Aromatic C–H Bonds
- Procedure: Direct C–H borylation using iridium catalysts such as [Ir(COD)(OMe)]2 with bipyridine ligands.
- Reagents: Bis(pinacolato)diboron as the boron source.
- Solvent: Cyclohexane or other non-polar solvents.
- Conditions: Moderate temperatures (80–120°C).
- Advantages: Avoids the need for pre-functionalized aryl halides.
- Limitations: Regioselectivity can be challenging; typically requires directing groups or specific substitution patterns.
Though less commonly reported for this specific compound, this method offers a complementary approach to traditional cross-coupling borylation.
Boronic Acid Pinacol Ester Formation via Boronic Acid Intermediates
- Procedure: Starting from the corresponding arylboronic acid, the compound is reacted with pinacol in anhydrous conditions.
- Conditions: Room temperature to mild heating.
- Outcome: Formation of the stable pinacol ester.
- Notes: This method is often used to isolate and purify the boronate ester for storage and handling.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Molecular Formula | C13H16BNO2 |
| Molecular Weight | 229.09 g/mol |
| Physical State | White to almost white powder/crystals |
| Melting Point | 97.0 to 101.0 °C |
| Purity | >98.0% (GC) |
| Solubility | Soluble in methanol |
| Storage | Room temperature, cool and dark place (<15°C) |
| CAS Number | 171364-82-2 |
Detailed Research Findings and Notes
Synthesis via Palladium-Catalyzed Borylation: The palladium-catalyzed Suzuki-Miyaura type borylation is the most widely used method for preparing this compound. The reaction proceeds smoothly with aryl bromides or iodides, giving high purity products suitable for further synthetic applications.
Oxidative Methods: Some literature reports mild oxidative methods for related arylboronic esters involving hypervalent iodine reagents, but these are more relevant for introducing nitrile oxide functionalities rather than direct borylation.
Safety and Handling: The compound is hazardous if swallowed, inhaled, or in contact with skin, causing irritation. Proper protective measures should be taken during synthesis and handling.
Purification: Crystallization from hexane or other solvents is commonly used to purify the product after synthesis, yielding crystalline material with melting points consistent with literature values.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | Aryl bromide/iodide with nitrile | Pd(PPh3)4, bis(pinacolato)diboron, base | 80–100°C, 4–12 h | High yield, >98% purity | Most common, robust, scalable |
| Ir-Catalyzed C–H Borylation | Aryl compound | [Ir(COD)(OMe)]2, bipyridine, bis(pinacolato)diboron | 80–120°C | Moderate yield, regioselectivity issues | Avoids pre-functionalization |
| Pinacol Ester Formation from Boronic Acid | Arylboronic acid | Pinacol | Room temp to mild heating | High purity | Used for purification and storage |
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . For example:
- Method A : Palladium-catalyzed coupling of aryl halides with pinacolborane derivatives. Optimized conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and THF/water as solvents (60–80°C, 12–24 h) .
- Method B : Direct borylation of pre-functionalized benzonitrile derivatives using bis(pinacolato)diboron (B₂pin₂) under inert atmosphere .
Q. How is this compound characterized structurally and spectroscopically?
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying the planarity of the dioxaborolane ring and substituent orientations .
- NMR spectroscopy : Key signals include the benzonitrile carbon (δ ~115 ppm in NMR) and boron-coupled protons (δ ~1.3 ppm for pinacol methyl groups in NMR) .
- IR spectroscopy : CN stretch (~2220 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) confirm functional groups .
Q. What are the typical reactivity patterns of this boronic ester?
- Suzuki coupling : Reacts with aryl halides to form biaryl nitriles, critical for constructing conjugated systems in materials science .
- Hydrolysis : The boronate ester hydrolyzes to boronic acid under acidic conditions, enabling further functionalization .
- Electrophilic substitution : The nitrile group stabilizes adjacent positions for regioselective reactions (e.g., halogenation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in Suzuki-Miyaura couplings involving this compound?
Q. How should researchers address contradictions in crystallographic vs. computational structural data?
- Case study : Discrepancies in dihedral angles between X-ray data and DFT calculations may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions and validate computational models .
- Refinement protocols : SHELXL’s restraints for disordered boronate groups improve accuracy in crystallographic refinements .
Q. What advanced applications does this compound have in materials science?
- OLEDs : Serves as a precursor for emissive layers in pure-blue fluorescence materials (e.g., via polymerization with anthracene derivatives) .
- Conjugated polymers : Used in Suzuki couplings to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .
- Electron-transport materials : Functionalized with triazine or carbazole units to enhance electron mobility .
Q. How is this compound utilized in medicinal chemistry research?
Q. What challenges arise in mechanistic studies of its reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
